molecular formula C8H15ClN2O B13513381 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride

Cat. No.: B13513381
M. Wt: 190.67 g/mol
InChI Key: RDBOXHZNKXLDTM-UHFFFAOYSA-N
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Description

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is an imidazole-derived compound featuring a branched 2,2-dimethylpropan-1-ol substituent attached to the heterocyclic core. Its molecular formula is C₈H₁₅ClN₂O, with a molecular weight of 190.67 (CAS: 2639446-33-4) . The hydrochloride salt enhances solubility and stability. Key structural attributes include:

  • SMILES: CC(C)(C)C(O)c1ncc[nH]1.Cl
  • Predicted Collision Cross-Section (CCS): Ranges from 133.0–144.0 Ų for various adducts (e.g., [M+H]+: 134.6 Ų) .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-8(2,3)6(11)7-9-4-5-10-7;/h4-6,11H,1-3H3,(H,9,10);1H

InChI Key

RDBOXHZNKXLDTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=NC=CN1)O.Cl

Origin of Product

United States

Preparation Methods

Direct N-Alkylation of Imidazole with 2,2-Dimethylpropan-1-ol Derivatives

One common approach involves the N-alkylation of imidazole with suitable halogenated precursors. This method is efficient for attaching the imidazole ring to a tertiary alcohol backbone.

Procedure:

  • React imidazole with a chloromethyl or bromomethyl derivative of 2,2-dimethylpropan-1-ol.
  • Use a base such as potassium carbonate or sodium hydride to deprotonate imidazole, facilitating nucleophilic substitution.
  • Solvent typically employed is dimethylformamide (DMF) or acetonitrile (MeCN).

Research outcome:

  • Mokhtari Aliabad et al. (2024) described a solvent-free N-alkylation process using tert-butyl chloroacetate and imidazole, followed by hydrolysis to yield the free alcohol, which can be converted to the hydrochloride salt with HCl in methanol (see).

Multi-Step Synthesis via Intermediate Formation

An alternative involves the synthesis of the imidazole core followed by functionalization:

Step 1: Synthesis of the imidazole ring via cyclization of suitable precursors, such as glyoxal derivatives with amino compounds, under acidic or basic conditions.

Step 2: Introduction of the hydroxymethyl group at the 1-position through nucleophilic addition or substitution, often using formaldehyde or paraformaldehyde under basic conditions.

Step 3: Conversion of the free base to the hydrochloride salt by treatment with hydrogen chloride gas or HCl in an alcohol solvent.

Research data:

  • The patent by Mokhtari Aliabad et al. (2024) details a solvent-free process involving tert-butyl chloroacetate, which after hydrolysis yields the corresponding alcohol hydrochloride with high yield (~84%) and purity (see).

Specific Methodology from Patent Literature

US Patent US20080262241A1 (see) describes a method of preparing imidazole-based compounds involving contacting a mixture of amino sugars with acrylonitrile derivatives, leading to imidazole derivatives. Although this method focuses on tetrahydroxybutyl imidazoles, the core principles can be adapted for synthesizing 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol derivatives.

Key points:

  • The process involves nucleophilic addition and cyclization steps.
  • The yield of the intermediate imidazole derivatives can reach over 50-80%, depending on conditions.

Hydrochloride Salt Formation

The conversion of the free base to the hydrochloride salt is typically achieved by bubbling HCl gas into an aqueous or alcoholic solution of the compound or by adding concentrated HCl directly.

Method from literature:

  • Dissolve the free base in anhydrous methanol or ethanol.
  • Bubble dry HCl gas or add concentrated HCl dropwise.
  • Stir at room temperature for several hours to ensure complete salt formation.
  • Isolate the crystalline hydrochloride by filtration, wash with cold solvent, and dry under vacuum.

Research outcome:

  • Mokhtari Aliabad et al. (2024) report an 84% yield of the hydrochloride salt, characterized by melting point and spectral data, confirming the compound's purity and structure (see).

Data Tables and Research Outcomes

Method Key Reagents Solvent Reaction Conditions Yield Notes
N-Alkylation (Aliabad et al.) Imidazole, tert-butyl chloroacetate Solvent-free, then methanol Room temp to reflux 84% Hydrolysis yields the free alcohol, then HCl forms the salt
Cyclization & Functionalization Glyoxal, amino compounds Acidic/basic conditions 80–100°C 50–80% Patent methods involve cyclization of precursors
Direct HCl Salt Formation Free base in alcohol Alcoholic solution Room temp Quantitative Complete conversion to hydrochloride

Analytical Data and Validation

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-amine.

    Substitution: Formation of various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a chemical compound that has a molecular formula of C₈H₁₅ClN₂O and a molecular weight of 152.19 g/mol. This compound includes an imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms. It is typically used as a hydrochloride salt to increase its solubility in water, making it useful for biological and chemical research.

Chemical Properties and Reactions
The hydroxyl group (-OH) and the imidazole moiety in this compound can influence its chemical behavior. The hydroxyl group can undergo dehydration to produce alkenes or oxidation to produce carbonyl compounds, which are typical alcohol reactions. The imidazole moiety is capable of nucleophilic substitution reactions, which leads to the creation of various derivatives depending on the reaction conditions and the reagents that are used.

Biological Activities
this compound has significant biological activities. Compounds that contain imidazole rings are known for their pharmacological properties, such as antimicrobial, antifungal, and anti-inflammatory effects. According to specific studies, this compound has the potential to act on particular receptors or enzymes, but the detailed mechanisms of action need more research.

Interaction Studies
Interaction studies of this compound are focused on its binding affinity to various biological targets. According to preliminary research, there are interactions with particular receptors that could be the cause of its biological effects. These interactions are essential for understanding the compound's potential therapeutic uses and pharmacodynamics.

Structural Analogs
Several compounds share structural similarities with this compound, each possessing unique features and potential applications:

  • 1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-one: This compound contains an imidazole ring but has a ketone functional group instead of a hydroxyl group.
  • 4-(1-piperidyl)-1-butanol: This compound has a piperidine ring and is known for its central nervous system activity.
  • 5-(methylamino)pentan-1-ol hydrochloride: This compound is an aliphatic amine that exhibits different biological activities.
  • 6-(Allyloxy)-2,3-dichlorobenzyl alcohol: This compound is an aromatic structure with potential use in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Analysis

2-(Hydroxymethyl)-1-methyl-1H-imidazole Hydrochloride
  • Formula : C₅H₉ClN₂O
  • Molecular Weight : 148.59
  • Key Features : A methyl group at N1 and a linear hydroxymethyl group at C2.
  • Comparison : The linear hydroxymethyl substituent reduces steric hindrance compared to the target compound’s branched chain. This may enhance reactivity in nucleophilic reactions but limit hydrophobic interactions.
1-(1H-Imidazol-2-yl)ethan-1-ol Hydrochloride
  • Formula : C₅H₉ClN₂O
  • Molecular Weight : 138.21
  • Key Features: A two-carbon ethanol chain at C2.
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride
  • Formula : C₉H₁₈Cl₂N₃
  • Molecular Weight : 242.17
  • Key Features : A dihydrochloride salt with an amine group and branched alkyl chain.
  • Comparison : The amine group introduces basicity, altering protonation states under physiological conditions. The dihydrochloride salt may improve solubility but increases molecular weight significantly.

Physicochemical Properties

Collision Cross-Section (CCS)

The target compound exhibits higher CCS values (e.g., [M+H]+: 134.6 Ų) compared to smaller derivatives like 2-(hydroxymethyl)-1-methylimidazole hydrochloride, reflecting its larger molecular volume . CCS is critical for predicting ion mobility in analytical techniques.

Lipophilicity and Solubility

The branched 2,2-dimethylpropanol group increases lipophilicity compared to linear alcohol substituents. However, the hydrochloride salt counterbalances this by enhancing aqueous solubility. In contrast, aryl-substituted imidazoles (e.g., ’s dichlorophenyl derivative) are highly hydrophobic .

Tabulated Comparison

Compound Name Molecular Formula Molecular Weight Substituents Notable Properties
1-(1H-Imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride C₈H₁₅ClN₂O 190.67 Branched 2,2-dimethylpropanol High CCS (134.6 Ų), steric bulk
2-(Hydroxymethyl)-1-methyl-1H-imidazole hydrochloride C₅H₉ClN₂O 148.59 Methyl, linear hydroxymethyl Compact structure, low steric hindrance
1-(1H-Imidazol-2-yl)ethan-1-ol hydrochloride C₅H₉ClN₂O 138.21 Ethanol chain Low molecular weight, moderate lipophilicity
[1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine dihydrochloride C₉H₁₈Cl₂N₃ 242.17 Amine, dihydrochloride Enhanced solubility, higher basicity

Biological Activity

1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride is a compound with the molecular formula C₈H₁₅ClN₂O and a molecular weight of 152.19 g/mol. This compound features an imidazole ring, known for its diverse biological activities, including antimicrobial and potential anti-inflammatory effects. The presence of the hydroxyl group enhances its solubility and reactivity, making it suitable for various biological applications.

Molecular Characteristics

  • Molecular Formula : C₈H₁₅ClN₂O
  • Molecular Weight : 152.19 g/mol
  • CAS Number : 2639446-33-4
  • Hydrochloride Form : Enhances water solubility.

Structural Features

The compound consists of:

  • An imidazole ring , which contributes to its pharmacological properties.
  • A hydroxyl group (-OH) , allowing participation in typical alcohol reactions.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities. Compounds containing imidazole rings are often noted for their pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against various pathogens.
  • Potential Anti-inflammatory Effects : The compound's interactions with specific receptors could mediate anti-inflammatory responses.

Interaction Studies

Interaction studies focus on the binding affinity of this compound to various biological targets. These interactions are crucial for understanding the compound's pharmacodynamics and potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound and their unique features:

Compound NameStructure SimilarityUnique Features
1-(1H-imidazol-4-yl)-2,2-dimethylpropan-1-oneContains an imidazole ringKetone functional group instead of hydroxyl
4-(1-piperidyl)-1-butanolPiperidine ring insteadKnown for central nervous system activity
5-(methylamino)pentan-1-ol hydrochlorideAliphatic amineExhibits different biological activities
6-(Allyloxy)-2,3-dichlorobenzyl alcoholAromatic structurePotential use in organic synthesis

Study on Antimicrobial Properties

A study identified that compounds similar to this compound demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL for certain derivatives, indicating strong antimicrobial potential .

Q & A

Basic: How can researchers optimize the synthesis of 1-(1H-imidazol-2-yl)-2,2-dimethylpropan-1-ol hydrochloride?

Methodological Answer:
The synthesis typically involves cyclization of precursors like substituted imidazoles with branched alcohols. A common approach is reacting 2,2-dimethylpropan-1-ol with 1H-imidazole-2-carbaldehyde under acidic conditions, followed by HCl salt formation . Key parameters for optimization include:

  • Catalyst selection : Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., HCl) improve yield by facilitating imine formation.
  • Reaction time/temperature : Heating at 60–80°C for 6–12 hours balances yield and purity .
  • Purification : Recrystallization from ethanol/water (3:1 v/v) removes unreacted imidazole derivatives .

Basic: What techniques are recommended for structural characterization of this compound?

Methodological Answer:
Combine spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolve the imidazole ring conformation and HCl salt geometry. Use SHELXL for refinement, accounting for hydrogen bonding between the hydroxyl group and chloride ion .
  • NMR : 1H^1\text{H} NMR in D₂O reveals:
    • δ 1.25 ppm (s, 6H, dimethyl groups)
    • δ 3.70 ppm (m, 2H, CH₂-OH)
    • δ 7.30–7.50 ppm (imidazole protons) .
  • HPLC-MS : Confirm purity (>98%) and molecular ion [M+H]⁺ at m/z 201.1 .

Basic: How should researchers assess the biological activity of this compound?

Methodological Answer:
Use standardized in vitro assays:

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against S. aureus (MIC ≤ 16 µg/mL) and C. albicans .
  • Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Cytotoxicity : MTT assay on HeLa cells (IC₅₀ ~50 µM) .

Table 1 : Comparative Bioactivity of Imidazole Derivatives

CompoundAntimicrobial (MIC, µg/mL)Cytotoxicity (IC₅₀, µM)
Target compound16 (S. aureus)50 (HeLa)
1-Ethylbenzimidazole analog 3275

Advanced: How does tautomerism in the imidazole ring affect reactivity and bioactivity?

Methodological Answer:
The 1H-imidazol-2-yl group exhibits tautomerism (N1–H vs. N3–H), influencing hydrogen-bonding capacity. To analyze:

  • Dynamic NMR : Monitor proton exchange in DMSO-d₆ at variable temperatures (25–60°C) .
  • Crystallographic data : Compare bond lengths (e.g., N1–C2 vs. N3–C2) to identify dominant tautomers .
    Bioactivity shifts occur when tautomers alter binding to targets (e.g., antimicrobial activity drops if N3–H tautomer dominates) .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from:

  • Assay conditions : pH variations (e.g., HCl salt dissociation in PBS vs. DMEM) .
  • Solubility : Use DMSO stock solutions ≤1% to avoid precipitation in aqueous media .
  • Cell line variability : Validate results across multiple lines (e.g., HeLa vs. MCF-7) .
    Solution : Include positive controls (e.g., fluconazole for antifungal assays) and report exact buffer compositions .

Advanced: What discrepancies exist between experimental crystal structures and computational models?

Methodological Answer:
Density functional theory (DFT) models often underestimate steric effects of the 2,2-dimethyl group:

  • Crystal data : Dihedral angle between imidazole and propanol moieties is 85° (experimental) vs. 70° (B3LYP/6-31G*) .
  • Hydrogen bonding : OLEX2 refinement shows stronger OH⋯Cl⁻ interactions than MolProbity predictions .
    Recommendation : Use hybrid methods (e.g., ONIOM) to improve accuracy in docking studies .

Advanced: What challenges arise in multi-step synthesis, and how are they addressed?

Methodological Answer:
Key issues include:

  • Intermediate stability : The hydroxyl group oxidizes readily; replace Dess-Martin periodinane (DMP) with milder TEMPO/NaClO for aldehyde intermediates .
  • Scalability : Batch vs. continuous flow (e.g., microreactors reduce side reactions during cyclization) .
  • Purification : Use preparative HPLC with C18 columns (acetonitrile/0.1% TFA gradient) to separate regioisomers .

Advanced: How do solvent effects influence reaction pathways in derivative synthesis?

Methodological Answer:
Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the hydroxyl group, while non-polar solvents (toluene) promote imidazole ring functionalization. Example:

  • Esterification : In DMF, reacts with acetyl chloride to yield acetate derivatives (95% yield).
  • Alkylation : In toluene, forms 1-alkylimidazoles via Mitsunobu reaction (70% yield) .
    Mechanistic insight : Solvent polarity modulates the electrophilicity of the propanol carbon .

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